3-(Difluoromethoxy)pyridine 3-(Difluoromethoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 1209729-90-7
VCID: VC5731131
InChI: InChI=1S/C6H5F2NO/c7-6(8)10-5-2-1-3-9-4-5/h1-4,6H
SMILES: C1=CC(=CN=C1)OC(F)F
Molecular Formula: C6H5F2NO
Molecular Weight: 145.109

3-(Difluoromethoxy)pyridine

CAS No.: 1209729-90-7

Cat. No.: VC5731131

Molecular Formula: C6H5F2NO

Molecular Weight: 145.109

* For research use only. Not for human or veterinary use.

3-(Difluoromethoxy)pyridine - 1209729-90-7

Specification

CAS No. 1209729-90-7
Molecular Formula C6H5F2NO
Molecular Weight 145.109
IUPAC Name 3-(difluoromethoxy)pyridine
Standard InChI InChI=1S/C6H5F2NO/c7-6(8)10-5-2-1-3-9-4-5/h1-4,6H
Standard InChI Key IUTBESJQBGXNPC-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)OC(F)F

Introduction

Structural and Molecular Characteristics

The core structure of 3-(difluoromethoxy)pyridine consists of a six-membered aromatic pyridine ring with a difluoromethoxy (-OCF₂H) substituent at the third carbon. This substitution introduces significant electronic effects due to the electron-withdrawing nature of fluorine atoms, altering the ring's reactivity and interaction potential.

Molecular Formula and Weight

While the exact molecular formula for 3-(difluoromethoxy)pyridine is C₆H₅F₂NO (theoretical molecular weight: 159.11 g/mol), closely related compounds exhibit comparable metrics:

  • 3-(Difluoromethoxy)-2-pyridinamine: C₆H₆F₂N₂O (160.12 g/mol)

  • 2-Chloro-3-(difluoromethoxy)pyridine: C₆H₄ClF₂NO (195.56 g/mol)

  • 3-(Difluoromethoxy)piperidine: C₆H₁₁F₂NO (151.15 g/mol)

The difluoromethoxy group's influence on molecular weight and polarity is evident across these derivatives, with logP values ranging from 1.31 (piperidine derivative) to 1.85 (pyridinamine analogue) , suggesting moderate lipophilicity.

Spectroscopic and Computational Data

Structural analogs provide benchmarks for predicting spectroscopic features:

  • ¹⁹F NMR: The difluoromethoxy group typically exhibits resonances between -80 to -85 ppm, as observed in 2-chloro-3-(difluoromethoxy)pyridine .

  • Mass Spectrometry: Exact mass calculations for derivatives like 3-(difluoromethoxy)-2-fluoropyridine (163.10 g/mol) align with theoretical values within 0.01 Da, underscoring analytical precision.

Synthetic Pathways and Optimization

The synthesis of difluoromethoxy-substituted pyridines generally proceeds via nucleophilic substitution or palladium-catalyzed coupling reactions.

Nucleophilic Displacement

For 2-chloro-3-(difluoromethoxy)pyridine, chlorine at the 2-position is displaced using difluoromethoxide ions under anhydrous conditions . Yield optimization (reported up to 96% purity ) requires strict temperature control (-20°C to 0°C) and inert atmospheres to prevent hydrolysis.

Catalytic Fluorination

In 3-(difluoromethoxy)-2-fluoropyridine, fluorination at the 2-position is achieved using Selectfluor® or XeF₂, with yields dependent on solvent polarity (acetonitrile > DMF) . Side products like over-fluorinated species are minimized by stoichiometric reagent ratios.

Physicochemical Properties and Stability

Solubility and Formulation

Derivatives exhibit limited aqueous solubility, necessitating co-solvents for biological testing:

  • 2-Chloro-3-(difluoromethoxy)pyridine: Soluble in DMSO (≥10 mM), ethanol (∼5 mM) .

  • Piperidine analogue: Stable in aqueous buffers (pH 2–9) for 48 hours at 25°C .

Freeze-thaw cycles degrade solutions >3 months old, prompting recommendations for aliquoted storage at -80°C .

Thermal Stability

Differential scanning calorimetry (DSC) of 2-chloro-3-(difluoromethoxy)pyridine shows decomposition onset at 215°C , while the piperidine variant remains stable up to 190°C . These data suggest that the pyridine backbone enhances thermal resilience compared to saturated heterocycles.

Pharmaceutical and Industrial Applications

Drug Intermediate Utility

The 3-(difluoromethoxy)pyridine scaffold is prevalent in kinase inhibitors and antiviral agents:

  • 2-Chloro-3-(difluoromethoxy)pyridine: Key intermediate in Janus kinase (JAK) inhibitors under clinical trials for autoimmune disorders .

  • 3-(Difluoromethoxy)-2-fluoropyridine: Building block for fluorinated nicotinic acetylcholine receptor modulators .

Agrochemical Relevance

Introducing difluoromethoxy groups into pyridine-based herbicides enhances membrane permeability and metabolic stability. Field trials for analogues demonstrate 20–30% improved pest resistance compared to non-fluorinated counterparts .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure derivatives for chiral drug candidates.

  • Green Chemistry: Replacing halogenated solvents with ionic liquids in fluorination steps .

  • Polymer Compatibility: Exploring incorporation into conductive polymers for organic electronics.

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